molecular formula C31H46O6 B1383994 9,11-Anhydro-12-hydroxy Fusidic Acid CAS No. 74048-44-5

9,11-Anhydro-12-hydroxy Fusidic Acid

货号: B1383994
CAS 编号: 74048-44-5
分子量: 514.7 g/mol
InChI 键: DOCBWOTZOGLGKD-IWGYCJSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

The primary target of 9,11-Anhydro-12-hydroxy Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) on the ribosome . EF-G plays a crucial role in the translocation of the peptidyl-tRNA from the A site to the P site on the ribosome, a critical step in protein synthesis .

Mode of Action

This compound interacts with its target by binding to EF-G after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . It’s important to note that this compound can only bind to EF-G in the ribosome after GTP hydrolysis .

Biochemical Pathways

The inhibition of protein synthesis by this compound affects the overall protein production in the bacteria, disrupting their normal cellular functions and growth . The downstream effects of this disruption can lead to the death of the bacteria, making this compound an effective antibacterial agent .

Pharmacokinetics

It is known that fusidic acid, a related compound, is primarily eliminated by non-renal mechanisms, and a proportion of the drug is metabolized to seven or more breakdown products that can be detected in bile . The ADME properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, this compound prevents bacteria from producing essential proteins, leading to their death . This makes this compound an effective agent against bacterial infections .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph

生化分析

Biochemical Properties

9,11-Anhydro-12-hydroxy Fusidic Acid plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis . This inhibition disrupts the production of essential proteins required for bacterial growth and survival. Additionally, this compound interacts with various enzymes, including chloramphenicol acetyltransferase, further enhancing its antibacterial efficacy .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interfering with protein synthesis, leading to the accumulation of incomplete polypeptides and subsequent cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in bacterial cells, leading to DNA damage and apoptosis . The impact on gene expression includes the upregulation of stress response genes and the downregulation of genes involved in cell division and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the elongation factor G (EF-G) in its GDP-bound state . This binding locks the EF-G in a conformation that prevents the release of GDP, thereby inhibiting the translocation of the ribosome along the mRNA . This action effectively halts protein synthesis, leading to the bacteriostatic effect of the compound. Additionally, this compound can inhibit other enzymes, such as chloramphenicol acetyltransferase, contributing to its broad-spectrum antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in bacterial populations . The compound remains effective in short-term applications, with significant antibacterial activity observed within the first 24 hours of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The enzymes involved in these pathways include cytochrome P450s and glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites that are excreted via the bile and urine . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in treating infections .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound can bind to plasma proteins, which facilitates its distribution throughout the body . The transporters and binding proteins involved in this process include albumin and other serum proteins . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects . The compound can also localize to the ribosomes, where it interacts with the elongation factor G (EF-G) to inhibit protein synthesis . Post-translational modifications, such as acetylation, can influence the compound’s targeting to specific cellular compartments . These modifications can enhance the compound’s stability and activity within the cell .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the dehydration of fusidic acid, leading to the formation of the anhydro derivative. Specific reaction conditions, such as temperature and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes, followed by chemical modification to achieve the desired anhydro derivative. The process is designed to be cost-effective and scalable, ensuring a consistent supply for research and pharmaceutical applications .

化学反应分析

Types of Reactions: 9,11-Anhydro-12-hydroxy Fusidic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

Antimicrobial Activity

9,11-Anhydro-12-hydroxy Fusidic Acid exhibits significant antimicrobial properties, particularly against staphylococci, including methicillin-resistant strains (MRSA). Research indicates that this compound maintains efficacy similar to that of fusidic acid while potentially offering improved pharmacokinetic profiles.

In Vitro Studies

Studies have demonstrated the compound's effectiveness against a range of bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) for various pathogens:

PathogenMIC (mg/L)
Staphylococcus aureus (MRSA)< 2
Streptococcus pneumoniae< 4
Clostridium difficile< 8
Neisseria gonorrhoeae< 4

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for its application in clinical settings. Key findings include:

  • Absorption : The compound exhibits high bioavailability when administered orally.
  • Distribution : It penetrates well into tissues such as skin and bone but shows limited central nervous system penetration.
  • Elimination : Primarily metabolized by the liver with minimal renal clearance, making it suitable for use in patients with renal impairment.

Potential in Drug Development

The unique structure of this compound positions it as a candidate for further drug development. Its modifications may lead to derivatives with enhanced activity or reduced resistance profiles.

Case Study 1: Efficacy Against Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that this compound was effective in vitro and showed promise for use in treating resistant infections.

Case Study 2: Pharmacokinetic Analysis

Research conducted at a leading pharmacology institute assessed the pharmacokinetics of the compound in human subjects. The study found that the compound's absorption was not significantly affected by food intake, maintaining consistent plasma levels necessary for therapeutic efficacy.

生物活性

9,11-Anhydro-12-hydroxy Fusidic Acid is a derivative of fusidic acid, a well-known antibiotic with significant activity against Gram-positive bacteria. This compound has garnered attention due to its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and clinical relevance.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, which is crucial for the translocation step during protein synthesis. By binding to EF-G after GTP hydrolysis, this compound disrupts the normal function of the ribosome, leading to the accumulation of incomplete polypeptides and ultimately resulting in bacterial cell death .

The biochemical properties of this compound can be summarized as follows:

PropertyDescription
Chemical Structure Derivative of fusidic acid with specific modifications enhancing its antibacterial activity.
Solubility Soluble in organic solvents; limited solubility in water.
Stability Relatively stable under standard laboratory conditions but may degrade over time.
Metabolism Primarily metabolized via non-renal pathways; generates multiple metabolites detectable in bile.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated its effectiveness compared to other antibiotics, showing a high minimum inhibitory concentration (MIC) against resistant strains .

Case Studies

  • In Vitro Efficacy Against MRSA : A study evaluated the antimicrobial effects of this compound against several MRSA strains. The results indicated that this compound significantly inhibited bacterial growth at low concentrations (0.025 to 1.25 µg/mL), demonstrating its potential as a treatment option for resistant infections .
  • Combination Therapy : Another investigation into combination therapies involving fusidic acid derivatives revealed that when paired with rifampicin, resistance mutations in S. aureus were undetectable, suggesting that this compound could be effectively utilized in combination treatments to enhance efficacy and minimize resistance development .

Pharmacokinetics

The pharmacokinetics of fusidic acid derivatives indicate that they are primarily eliminated through non-renal mechanisms. Studies have shown that plasma concentrations remain stable even in patients with renal impairments, making it a suitable option for individuals with compromised kidney function .

Clinical Applications

This compound is being investigated for various clinical applications:

  • Treatment of Skin Infections : Its strong antibacterial properties make it a candidate for treating skin infections caused by resistant bacteria.
  • Orthopedic Infections : The compound has shown promise in treating staphylococcal bone and joint infections due to its targeted action against resistant strains .
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions alongside bacterial infections .

属性

IUPAC Name

(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCBWOTZOGLGKD-IWGYCJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,11-Anhydro-12-hydroxy Fusidic Acid
Reactant of Route 2
9,11-Anhydro-12-hydroxy Fusidic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,11-Anhydro-12-hydroxy Fusidic Acid
Reactant of Route 4
9,11-Anhydro-12-hydroxy Fusidic Acid
Reactant of Route 5
Reactant of Route 5
9,11-Anhydro-12-hydroxy Fusidic Acid
Reactant of Route 6
9,11-Anhydro-12-hydroxy Fusidic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。